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Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their
production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] These cells play a critical
role in host defense against extracellular bacteria and fungi but are also implicated in the
pathogenesis of various autoimmune and inflammatory diseases.[2][3] The differentiation and
function of Th17 cells are primarily driven by the master transcription factor, Retinoic acid-
related orphan receptor gamma t (RORyt).

TMP920 is a potent and selective antagonist of RORyt. By inhibiting RORyt, TMP920
effectively suppresses Th17 cell differentiation and the subsequent production of IL-17, making
it a valuable tool for studying Th17-mediated immune responses and a potential therapeutic
candidate for autoimmune disorders.

These application notes provide a detailed protocol for the in vitro differentiation of human Th17
cells, treatment with the RORYyt inhibitor TMP920, and subsequent analysis of Th17 cell
populations by flow cytometry.
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The differentiation of naive CD4+ T cells into Th17 cells is a complex process orchestrated by a
specific cytokine milieu. The signaling cascade converges on the activation and expression of
the master transcriptional regulator, RORyt, which in turn drives the expression of IL-17A and
other Th17-associated genes. TMP920 acts as an antagonist to RORyt, thereby inhibiting this
pathway.
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Caption: Th17 cell differentiation signaling pathway and TMP920 inhibition.

Experimental Protocols
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l. Isolation of Human Peripheral Blood Mononuclear
Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which will be the source of
naive CD4+ T cells for Th17 differentiation.

Materials:

Human whole blood

Ficoll-Paque PLUS

Phosphate-Buffered Saline (PBS)

RPMI 1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Procedure:

 Dilute whole blood 1:1 with PBS.

o Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
o Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

o Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll
interface.

e Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes.

o Resuspend the cell pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-
Streptomycin.

e Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.
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Il. Naive CD4+ T Cell Isolation

This protocol details the enrichment of naive CD4+ T cells from the isolated PBMCs using
magnetic-activated cell sorting (MACS).

Materials:

PBMCs from Protocol |

Naive CD4+ T Cell Isolation Kit, human (e.g., Miltenyi Biotec)

MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA)

MACS columns and magnet
Procedure:
e Resuspend PBMCs in MACS buffer.

» Follow the manufacturer's instructions for the Naive CD4+ T Cell Isolation Kit. This typically
involves negative selection to deplete non-CD4+ cells and memory T cells.

o Elute the enriched naive CD4+ T cells from the column.

o Count the cells and assess purity by flow cytometry, staining for CD4, CD45RA, and CCRY.
A purity of >95% is recommended.

lll. In Vitro Th17 Cell Differentiation and TMP920
Treatment

This protocol describes the culture conditions for differentiating naive CD4+ T cells into Th17
cells and the treatment with TMP920.

Materials:
e Isolated naive CD4+ T cells

o Complete RPMI medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin)
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96-well U-bottom plate
Anti-CD3 antibody (plate-bound)
Anti-CD28 antibody (soluble)
Recombinant human IL-6
Recombinant human TGF-31
Recombinant human IL-23
Recombinant human IL-13
Anti-IFN-y antibody

Anti-IL-4 antibody

TMP920 (dissolved in DMSO)

DMSO (vehicle control)

Procedure:

Coat a 96-well plate with anti-CD3 antibody (10 pg/mL in PBS) and incubate for at least 2

hours at 37°C. Wash the plate three times with PBS before use.

Seed naive CD4+ T cells at a density of 1 x 10”6 cells/mL in complete RPMI medium.

Prepare the Th17 differentiation cocktail in the culture medium.

Add the following to the appropriate wells:

o Th17 Differentiation Group: Soluble anti-CD28 antibody (1 pg/mL), IL-6 (10 ng/mL), TGF-
31 (5-10 ng/mL), IL-23 (10 ng/mL), IL-1B (10 ng/mL), anti-IFN-y antibody (10 ug/mL), and

anti-IL-4 antibody (10 pg/mL).

o Th17 + TMP920 Group: Th17 differentiation cocktail plus TMP920 at the desired
concentration (e.g., 10 uM). Note: A dose-response experiment is recommended to
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determine the optimal concentration. TMP920 has shown toxic effects at concentrations
greater than 10 pM.

o Vehicle Control Group: Th17 differentiation cocktail plus an equivalent volume of DMSO.

o Unstimulated Control Group: Naive CD4+ T cells with anti-CD3/CD28 stimulation but
without the Th17 polarizing cytokines.

e Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

IV. Cell Restimulation and Intracellular Staining

This protocol describes the restimulation of differentiated T cells to enhance cytokine detection
and the subsequent staining for flow cytometry analysis.

Materials:

« Differentiated T cells from Protocol IlI

e Phorbol 12-myristate 13-acetate (PMA)

e lonomycin

» Brefeldin A or Monensin (protein transport inhibitors)
« FACS buffer (PBS + 2% FBS)

o Fixable Viability Dye

e Anti-human CD4 antibody (surface stain)

» Fixation/Permeabilization Buffer

e Anti-human IL-17A antibody (intracellular stain)
e Anti-human RORyt antibody (intracellular stain)

Procedure:
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Four to six hours before harvesting, restimulate the cells by adding PMA (50 ng/mL),
lonomycin (1 pg/mL), and a protein transport inhibitor (e.g., Brefeldin A at 1 pL/mL) to each
well.

Harvest the cells and wash with FACS buffer.
Stain for cell viability using a fixable viability dye according to the manufacturer's protocol.

Perform surface staining by incubating the cells with anti-human CD4 antibody for 30
minutes at 4°C in the dark.

Wash the cells with FACS buffer.

Fix and permeabilize the cells using a fixation/permeabilization buffer according to the
manufacturer's instructions.

Perform intracellular staining by incubating the cells with anti-human IL-17A and anti-human
RORyt antibodies for 30 minutes at 4°C in the dark.

Wash the cells with permeabilization buffer.
Resuspend the cells in FACS buffer for flow cytometry analysis.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from PBMC isolation to flow
cytometry analysis.
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Caption: Overall experimental workflow for Th17 analysis.
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Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a
clear and structured table for easy comparison between the different treatment groups.

Treatment . % CDA4+ of % IL-17A+ of % RORYyt+ of
% Live Cells .
Group Live Cells CDA4+ Cells CDA4+ Cells

Unstimulated

Control

Vehicle Control
(DMSO0)

TMP920 (1 uM)

TMP920 (5 uM)

TMP920 (10 uM)

This table should be populated with the mean and standard deviation from at least three
independent experiments.

Expected Results

o Unstimulated Control: A very low percentage of IL-17A+ and RORyt+ cells is expected,
representing the baseline levels in naive CD4+ T cells.

» Vehicle Control (DMSO): A significant increase in the percentage of both IL-17A+ and
RORyt+ cells within the CD4+ population is anticipated, confirming successful Th17
differentiation.

o TMP920 Treatment: A dose-dependent decrease in the percentage of IL-17A+ and RORyt+
cells is expected compared to the vehicle control. This demonstrates the inhibitory effect of
TMP920 on Th17 differentiation. At effective concentrations, TMP920 should significantly
reduce the population of IL-17A producing Th17 cells.

Troubleshooting
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Issue

Possible Cause

Solution

Low Th17 Differentiation
Efficiency

Suboptimal cytokine

concentrations.

Titrate the concentrations of IL-
6, TGF-B1, IL-23, and IL-1.

Poor quality of naive CD4+ T
cells.

Ensure high purity (>95%) of

the starting cell population.

High Cell Death

TMP920 toxicity.

Use TMP920 at concentrations
<10 pM. Perform a dose-
response curve to determine
the optimal non-toxic

concentration.

Inappropriate culture
conditions.

Ensure proper handling of cells
and use of fresh, complete

medium.

Weak Intracellular Staining

Signal

Inefficient restimulation.

Optimize the duration and
concentration of PMA and
lonomycin. Ensure the protein

transport inhibitor is added.

Antibody titration.

Titrate the anti-IL-17A and anti-
RORyt antibodies to determine
the optimal staining

concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry
Analysis of Th17 Cells Treated with TMP920]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b611410#flow-cytometry-analysis-of-th17-cells-
treated-with-tmp920]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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